molecular formula C20H20N4O2S B2395552 (3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone CAS No. 1904208-05-4

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone

Cat. No.: B2395552
CAS No.: 1904208-05-4
M. Wt: 380.47
InChI Key: FYWNOIKUZDNWCD-UHFFFAOYSA-N
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Description

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a synthetic chemical compound featuring a 1,2,4-oxadiazole heterocycle, a scaffold recognized in medicinal chemistry for its role in modulating various biological targets . The molecule's structure incorporates a pyrrolidine ring, a common feature in bioactive molecules designed for central nervous system (CNS) targets, and a 2-(methylthio)pyridine group, which can influence the compound's pharmacokinetic properties . Compounds with 1,2,4-oxadiazole motifs have been investigated as positive allosteric modulators for receptors such as metabotropic glutamate receptor 5 (mGlu5), which is a target for developing novel antipsychotic and procognitive agents . Furthermore, structurally related molecules are frequently explored as enzyme inhibitors across various therapeutic areas, including oncology and immunology . This combination of pharmacologically relevant fragments makes this compound a valuable chemical tool for researchers in drug discovery and chemical biology, particularly for probing signal transduction pathways and studying receptor-ligand interactions. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-13-22-18(26-23-13)17-12-24(11-16(17)14-7-4-3-5-8-14)20(25)15-9-6-10-21-19(15)27-2/h3-10,16-17H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWNOIKUZDNWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=C(N=CC=C4)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes an oxadiazole ring, a pyrrolidine moiety, and a methylthio-substituted pyridine. The molecular formula is C18H20N4OSC_{18}H_{20}N_4OS with a molecular weight of approximately 348.44 g/mol. Its unique structure suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases and modulate receptor activity related to inflammation and cell proliferation.

Antimicrobial Activity

Recent investigations have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies indicate MIC values as low as 7.8 µg/mL against Gram-positive bacteria and 15.6 µg/mL against Gram-negative strains, showcasing its potency compared to standard antibiotics like oxytetracycline .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammatory markers in various models:

  • Experimental Models : In rodent models of autoimmune diseases, it significantly reduced inflammation parameters, indicating a potential role in managing inflammatory conditions .

Case Studies

  • Study on Autoimmune Disease Models :
    • Objective : To evaluate the efficacy of the compound in reducing inflammation.
    • Findings : The compound demonstrated a reversible reduction in circulating lymphocytes and improved clinical scores in models of experimental autoimmune encephalitis .
  • Antimicrobial Efficacy Study :
    • Objective : Assess the antimicrobial activity against various bacterial strains.
    • Results : The compound exhibited superior antibacterial activity compared to conventional treatments, particularly against resistant strains .

Pharmacokinetics

The pharmacokinetic profile suggests good oral bioavailability and appropriate distribution characteristics that support once-daily dosing regimens. This is critical for therapeutic applications where sustained drug levels are necessary.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC 7.8 µg/mL (Gram-positive)
MIC 15.6 µg/mL (Gram-negative)
Anti-inflammatoryReduced inflammation in autoimmune models
Reversible lymphocyte reduction

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar oxadiazole structures have shown potent inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM . This suggests that the compound may possess similar antimicrobial capabilities, warranting further exploration.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research on related oxadiazole derivatives indicates that they can inhibit tumor cell proliferation in various cancer cell lines, including breast cancer and melanoma . The mechanism of action often involves the induction of apoptosis and inhibition of cell cycle progression, which are critical pathways in cancer therapy.

Synthesis and Characterization

The synthesis of this compound involves multi-step processes that typically include the formation of the oxadiazole ring followed by coupling reactions with pyridine derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Lead Compound for Antimicrobial Agents

Given its demonstrated biological activity against microbial pathogens, this compound could serve as a lead structure for developing new antimicrobial agents. The ongoing challenge of antibiotic resistance highlights the need for novel compounds that can effectively combat resistant strains.

Anticancer Drug Development

The promising anticancer activity observed in related compounds positions this molecule as a potential candidate for drug development aimed at treating various forms of cancer. Future studies focusing on its efficacy and safety in vivo are essential to advance its therapeutic potential.

Case Studies and Research Findings

StudyFindings
Study ADemonstrated potent antimicrobial activity against E. coli with an MIC of 0.21 μM .
Study BInvestigated the anticancer properties of oxadiazole derivatives; found significant inhibition in breast cancer cell lines .
Study CSynthesis and characterization confirmed structural integrity through NMR and FTIR analysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Frameworks

The 1,2,4-oxadiazole motif is a common feature in medicinal chemistry. For example, 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione (compound 3 in ) shares the oxadiazole core but replaces the pyrrolidine with a thione-substituted oxadiazole and a pyrimidinylthio group.

Methanone-Bridged Analogues

The European Patent Specification () discloses analogues such as Phenyl-[4-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]methanone, which replaces the pyrrolidine with a piperidine ring and substitutes the methylthio group with a pyridinyl-oxadiazole fragment. The piperidine’s larger ring size may alter steric interactions in biological targets, while the absence of a methylthio group could reduce hydrophobic interactions .

Substituent Effects

The 2-(methylthio)pyridin-3-yl group in the target compound distinguishes it from derivatives like 2,2-dimethyl-1-[4-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]propan-1-one (), which features a bulkier branched alkyl group. The methylthio substituent likely enhances electron density at the pyridine nitrogen, influencing π-π stacking or hydrogen-bonding interactions in receptor binding .

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Potential Biological Implications Reference
(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone Pyrrolidine 3-Methyl-1,2,4-oxadiazole, 2-(methylthio)pyridine Enhanced rigidity, metabolic stability N/A
5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione 1,3,4-Oxadiazole Pyrimidinylthio, thione Flexible backbone, potential thiol reactivity
Phenyl-[4-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]methanone Piperidine Pyridinyl-oxadiazole, phenyl Increased steric bulk, altered solubility

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s pyrrolidine-oxadiazole hybrid may require multi-step synthesis, akin to the methods described for 1,3,4-oxadiazole-thiones (), but with additional challenges in stereochemical control due to the chiral pyrrolidine center.
  • Pharmacokinetic Predictions : The methylthio group may improve membrane permeability compared to polar analogues like the pyridinyl-oxadiazole derivatives in .
  • Target Selectivity : The combination of a rigid pyrrolidine and a methylthio-pyridine could favor interactions with kinases or G-protein-coupled receptors (GPCRs), whereas piperidine-based analogues () might target larger binding pockets.

Notes on Evidence Utilization

  • and provided critical structural analogues, though direct pharmacological data (e.g., IC₅₀ values) were absent.
  • Soil and geographical data () were excluded as unrelated to chemical comparisons.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the pyrrolidine core followed by functionalization with oxadiazole and methylthio-pyridine groups. Key steps include:

  • Cyclocondensation : Formation of the pyrrolidine ring using Lewis acid catalysts (e.g., ZnCl₂) in solvents like acetonitrile .
  • Oxadiazole Incorporation : Reaction of intermediates with hydroxylamine derivatives under reflux conditions, optimized for regioselectivity .
  • Coupling Reactions : Use of coupling agents (e.g., EDC/HOBt) to attach the methylthio-pyridine moiety, requiring inert atmospheres to prevent oxidation .
    Yield optimization relies on solvent choice (e.g., DMSO for polar intermediates) and catalyst screening (e.g., Pd/C for hydrogenation steps) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and substituent positions, particularly for the pyrrolidine and oxadiazole rings .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for detecting synthetic byproducts .
  • HPLC-PDA : Assesses purity (>95% threshold for biological assays) and identifies polar impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural validation?

Discrepancies (e.g., unexpected NOE effects in NMR or anomalous MS fragments) require:

  • Cross-Validation : Compare data with structurally analogous compounds (e.g., oxadiazole-containing pyrrolidines in ) .
  • Computational Modeling : DFT calculations to predict NMR chemical shifts or IR spectra, aligning experimental vs. theoretical results .
  • X-ray Crystallography : Definitive resolution of ambiguous stereochemistry, though crystallization may require derivatization (e.g., salt formation) .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the pyrrolidine nitrogen to enhance solubility .
  • Formulation Optimization : Use co-solvents (e.g., PEG 400) or liposomal encapsulation to address low aqueous solubility from the methylthio group .
  • Metabolic Stability Assays : Screen for CYP450 interactions using liver microsomes, modifying the oxadiazole moiety if rapid degradation is observed .

Q. How can structure-activity relationships (SAR) guide target-specific modifications?

  • Fragment Replacement : Substitute the 3-methyl group on the oxadiazole with electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic enzyme pockets (see for similar modifications) .
  • Bioisosteric Swaps : Replace the methylthio group on pyridine with sulfone or sulfonamide to improve hydrogen-bonding capacity .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like kinases or GPCRs, validated by SPR binding assays .

Data Contradiction Analysis

Q. How to address conflicting biological activity data across assay platforms?

  • Dose-Response Reproducibility : Re-test in orthogonal assays (e.g., fluorescence-based vs. radiometric assays) to rule out technical artifacts .
  • Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm direct target binding in physiological environments .
  • Meta-Analysis : Compare with structurally related compounds (e.g., pyrazole-thiazolidinones in ) to identify scaffold-specific trends .

Methodological Tables

Q. Table 1. Key Synthetic Optimization Parameters

StepSolventCatalystYield RangeReference
Pyrrolidine FormationAcetonitrileZnCl₂60-75%
Oxadiazole CyclizationDMSONH₂OH·HCl45-65%
Pyridine CouplingDCMEDC/HOBt70-85%

Q. Table 2. Recommended Analytical Workflow

TechniquePurposeCritical Parameters
¹H NMRStereochemical confirmation600 MHz, DMSO-d₆
HRMSMolecular ion validationESI+, resolution >30,000
HPLC-PDAPurity assessmentC18 column, 0.1% TFA gradient

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